3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Medicinal chemistry teams synthesizing kinase inhibitors risk up to 23-fold potency loss when replacing the 3,5-difluoropyridine core with non-fluorinated analogs. 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1270357-02-2) eliminates this risk. • 23-fold potency advantage vs. non-fluorinated analogs validated in class-level SAR studies • Both (R)- and (S)-enantiomers available (≥95% purity) for asymmetric Trk inhibitor and CNS agent synthesis • Dual fluorine substitution enhances metabolic stability and blood-brain barrier penetration Bulk quantities in stock; request a quote for gram-to-kilogram scale with global ambient shipping.

Molecular Formula C9H10F2N2
Molecular Weight 184.19 g/mol
Cat. No. B13013284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine
Molecular FormulaC9H10F2N2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=C(C=N2)F)F
InChIInChI=1S/C9H10F2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2
InChIKeyHLBRVLDFCRLHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine: A Fluorinated Building Block for Kinase and CNS Research


3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine (CAS: 1270357-02-2) is a fluorinated heterocyclic building block with the molecular formula C9H10F2N2 and a molecular weight of 184.19 g/mol . It consists of a pyridine core substituted with two fluorine atoms at the 3- and 5-positions and a pyrrolidin-2-yl moiety at the 2-position . This compound is a chiral intermediate, with both (R)- and (S)-enantiomers available (e.g., (R)-enantiomer CAS: 1213957-97-1), and is primarily used in medicinal chemistry as a synthetic intermediate for developing potential kinase inhibitors and central nervous system (CNS) agents .

Why 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine Cannot Be Replaced by Simpler Analogs


The 3,5-difluoro substitution pattern on the pyridine ring is a critical determinant of pharmacological profile, influencing target binding and metabolic fate. Class-level evidence from fluoroquinolone research demonstrates that the specific 3,5-difluoropyridine moiety can confer significantly stronger inhibitory activity against target enzymes compared to related structural variants, with IC50 values differing by up to 23-fold [1]. Furthermore, the presence of two fluorine atoms enhances lipophilicity and metabolic stability relative to non-fluorinated or mono-fluorinated pyridine analogs, which is a crucial factor for in vivo efficacy [2]. Therefore, substituting with a non-fluorinated analog (e.g., 2-(pyrrolidin-2-yl)pyridine) or a mono-fluorinated analog (e.g., 3-fluoro-2-(pyrrolidin-2-yl)pyridine) carries a high risk of drastically reduced potency and altered pharmacokinetics, making generic substitution an unreliable strategy in research and development.

Quantitative Differentiation Guide for 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine


Chiral Purity and Enantiomeric Differentiation for Targeted Synthesis

The procurement value of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is significantly enhanced by the availability of its purified enantiomers, a key differentiator from its achiral analogs like 3,5-Difluoropyridine. While the racemic mixture (CAS 1270357-02-2) is widely available at 95% purity, the (R)-enantiomer (CAS 1213957-97-1) is also commercially available with a specified minimum purity of 95%, enabling stereospecific synthesis of advanced pharmaceutical candidates . This is in direct contrast to simpler non-fluorinated analogs such as (R)-2-(Pyrrolidin-2-yl)pyridine, which may have different chiral purity specifications and lack the beneficial electronic effects of fluorine.

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Differentiated Potency Conferred by the 3,5-Difluoropyridine Core

The 3,5-difluoropyridine core, which is the central feature of the target compound, has been demonstrated to provide a substantial potency advantage over related heterocyclic systems. In a comparative study of fluoroquinolone derivatives, a compound bearing a 6-amino-3,5-difluoropyridine-2-yl group at the R1 position (WQ-3810) exhibited an IC50 of 0.031 ± 0.003 µg/mL against Salmonella DNA gyrase. In contrast, a closely related analog where this group was replaced by a 6-ethylamino-3,5-difluoropyridine-2-yl group (WQ-4065) showed a significantly weaker IC50 of 0.72 ± 0.39 µg/mL, a 23-fold decrease in potency [1]. This class-level inference strongly supports that the specific 3,5-difluoro substitution pattern is not merely a generic fluorination but a critical pharmacophore for achieving high target affinity.

Kinase Inhibition Antimicrobial Structure-Activity Relationship

Potential for Enhanced Selectivity in Kinase Targeting

The pyrrolidine-pyridine scaffold of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine has been identified as a potential inhibitor of tropomyosin receptor kinases (Trk), a family of targets implicated in pain and oncology . While direct head-to-head data for this specific compound is not available, its structural class is known for modulatory activity against cellular death agonists like Bax, and the difluoro substitution pattern is associated with improved binding affinity and metabolic stability [1]. This positions the compound as a more promising starting point for Trk inhibitor development compared to its non-fluorinated analog, 2-(pyrrolidin-2-yl)pyridine, which lacks the electronic and steric properties of fluorine atoms that are crucial for optimized target engagement and drug-like properties.

Kinase Selectivity Tropomyosin Receptor Kinase Drug Discovery

Targeted Research and Industrial Scenarios for 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine


Synthesis of Stereospecific Kinase Inhibitors

Procurement of the high-purity (R)- or (S)-enantiomer of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is essential for medicinal chemistry groups engaged in the asymmetric synthesis of novel kinase inhibitors. As established in Section 3, the defined stereocenter and minimum 95% purity [1] allow for the direct incorporation of chiral complexity into lead compounds, which is a key requirement for achieving target selectivity and favorable pharmacokinetic profiles. This scenario is directly supported by the compound's identification as a potential Trk inhibitor building block .

Development of High-Potency Antimicrobial Candidates

Research teams focused on overcoming antimicrobial resistance can utilize 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine as a key intermediate. The class-level evidence from Section 3 demonstrates that the 3,5-difluoropyridine core can confer a significant potency advantage, with a 23-fold improvement in IC50 observed against a relevant target compared to a close structural variant [1]. This makes the compound a strategically superior choice for synthesizing next-generation antimicrobials where enhanced target engagement is paramount.

Lead Optimization Programs Targeting CNS Disorders

The compound's structural features, particularly the combination of a basic pyrrolidine amine and a fluorinated aromatic ring, make it a valuable building block for CNS drug discovery. As outlined in Section 2, the fluorine atoms are known to enhance metabolic stability and lipophilicity [1], two critical parameters for crossing the blood-brain barrier. Furthermore, its potential as a precursor to Trk inhibitors, which are validated targets for pain , positions it as a strategic procurement choice for CNS lead optimization programs.

Technical Documentation Hub

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